Home > Products > Screening Compounds P9726 > 4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole
4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole -

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

Catalog Number: EVT-8344495
CAS Number:
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a dihydrooxazole ring fused with a tetrahydroquinoline moiety, which may contribute to its pharmacological properties. The structure is characterized by the presence of a tert-butyl group and a nitrogen-containing heterocycle, making it a candidate for various chemical and biological applications.

Source and Classification

The compound is classified under heterocyclic compounds, specifically those containing oxazole and quinoline derivatives. It is often synthesized for research purposes in drug development and synthetic organic chemistry. The synthesis of this compound has been documented in various scientific literature, highlighting its relevance in asymmetric catalysis and ligand design for coordination chemistry.

Synthesis Analysis

Methods

The synthesis of 4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole typically involves multi-step procedures. One efficient synthetic route includes the following key steps:

  1. Formation of the Tetrahydroquinoline Framework: Starting from commercially available precursors such as amino acids or ketones, the tetrahydroquinoline structure can be constructed through cyclization reactions.
  2. Oxazole Formation: The oxazole ring is usually formed via condensation reactions involving carbonyl compounds and amines or through cyclization of appropriate precursors under acidic or basic conditions.
  3. Final Modifications: The introduction of the tert-butyl group can be achieved through alkylation reactions using tert-butyl halides.

These methods allow for scalable synthesis with good yields, making the compound accessible for further research and application .

Technical Details

The synthesis often employs techniques such as:

  • Refluxing under inert atmosphere to prevent oxidation.
  • Use of solvents like dichloromethane or dimethylformamide, which facilitate the reaction conditions.
  • Purification methods including column chromatography to isolate the desired product efficiently.
Molecular Structure Analysis

Structure

The molecular formula of 4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is C15_{15}H20_{20}N2_2O. Its structure can be visualized as having a tert-butyl group attached to a dihydrooxazole ring that is further connected to a tetrahydroquinoline moiety.

Data

Key structural data includes:

  • Molecular Weight: Approximately 244.34 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of similar compounds in this class.
Chemical Reactions Analysis

Reactions

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole can participate in various chemical reactions:

  • Nucleophilic substitutions involving the nitrogen atoms in the oxazole ring.
  • Electrophilic aromatic substitutions, particularly on the tetrahydroquinoline part.
  • Cycloaddition reactions, which may be useful for further functionalization.

Technical Details

The reactivity of this compound is influenced by the electron-donating properties of the tert-butyl group and the electron-withdrawing characteristics of the oxazole nitrogen. This can lead to regioselective reactions under appropriate conditions.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole often involves interaction with biological targets such as enzymes or receptors. The specific mechanisms are still under investigation but may include:

  1. Inhibition of Enzymatic Activity: Compounds with similar structures have shown potential as enzyme inhibitors.
  2. Receptor Modulation: The heterocyclic nature allows for binding to various biological receptors.

Data

Research indicates that modifications in the molecular structure can significantly affect biological activity and selectivity towards specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or oil depending on purity and preparation method.
  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical organic reactions involving nucleophiles and electrophiles due to its functional groups.
Applications

Scientific Uses

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders due to its structural similarity to known bioactive molecules.
  • Catalysis: Serving as a ligand in asymmetric synthesis processes where chirality is crucial.
  • Research Tools: Used in studies exploring the interactions between small molecules and biological macromolecules.

This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, providing insights into how structural modifications can lead to novel therapeutic agents.

Synthetic Methodologies and Optimization

Multi-Step Synthetic Routes for Oxazole-Tetrahydroquinoline Hybrids

The synthesis of 4-(tert-butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole involves convergent strategies that assemble the tetrahydroquinoline and oxazole moieties sequentially. A prevalent approach begins with constructing the tetrahydroquinoline core through Skraup or Doebner-von Miller cyclizations of appropriately substituted aniline precursors. For example, 4-aminocyclohexanol derivatives undergo acid-catalyzed cyclization with glycerol and oxidizing agents to yield 5,6,7,8-tetrahydroquinoline intermediates . Subsequent functionalization at the C2 position is achieved via halogenation (e.g., bromination) followed by palladium-catalyzed cyanation to install a nitrile group (–CN), which serves as a handle for oxazole ring formation [6].

The oxazole ring is typically built through condensation reactions. A key method involves reacting 2-cyanotetrahydroquinoline with (S)-tert-leucinol under acidic methanolysis conditions to form an imidate intermediate, which undergoes intramolecular cyclodehydration. However, this route suffers from inconsistent yields (45–75%) due to competing hydrolysis and requires tedious silica gel chromatography for purification [2]. Alternative pathways employ keto-acids or amino acids as starting materials, but these often necessitate protecting-group strategies that reduce overall efficiency [6].

Table 1: Comparative Multi-Step Synthetic Approaches

Starting MaterialKey StepsOverall YieldLimitations
4-AminocyclohexanolSkraup cyclization → Bromination → Cyanation → Methanolysis → Cyclization28–35%Low regioselectivity in bromination; imidate instability
2-CyanopyridineNucleophilic addition with (S)-tert-leucinol → Cyclodehydration45–75%Variable yields; chromatography-intensive purification
Picolinic acidAmidation → Chlorination → Base-mediated cyclization64%Sensitive to chloride hydrolysis

Scalable Synthesis via Cyclization and Amidation Strategies

Scalable synthesis of this compound requires bypassing unstable intermediates. A robust three-step route starts with commercially available picolinic acid and (S)-tert-leucinol. The initial amidation employs Weinreb-type activation, where picolinic acid reacts with isobutyl chloroformate and N-methylmorpholine in dichloromethane to form a mixed anhydride. Nucleophilic addition by (S)-tert-leucinol at 0°C yields (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide in 92% isolated yield after chromatography [2] [8].

Cyclization of this hydroxyamide posed significant challenges. Activation via mesylation or tosylation led to incomplete conversion (<50%) due to ligand hydrolysis. A superior path converts the alcohol to a chloride using thionyl chloride (SOCl₂) in dichloromethane, yielding a stable hydrochloride salt. Subsequent base-mediated cyclization with sodium methoxide (25 wt% in methanol) at 50°C for 3 hours achieves 72% yield. This sequence avoids epimerization and enables decagram-scale production without specialized equipment [8]. Purification leverages neutral silica gel (e.g., ZEOprep ECO), eliminating decomposition observed with standard acidic silica.

Table 2: Cyclization Conditions and Performance

Activation MethodBaseTemperature (°C)Reaction Time (h)Yield (%)
Methanesulfonyl chlorideTriethylamine4012<10
Thionyl chloride (chloride)Sodium hydride501860
Thionyl chloride (chloride)Sodium methoxide50372

Enantioselective Synthesis: (S)- and (R)-Enantiomer Production

Access to enantiopure forms of this compound relies on chiral pool utilization or catalytic asymmetric methods. The chiral pool approach employs enantiomerically pure tert-leucinol [(S)- or (R)-2-amino-3,3-dimethylbutan-1-ol] derived from natural amino acids. Condensation with tetrahydroquinoline-2-carbonitrile followed by stereospecific cyclization preserves enantiopurity (>99% ee) but requires costly resolution of tert-leucinol precursors [7].

Catalytic asymmetric routes are emerging as alternatives. Enantioselective hydrogenation of prochiral ketimines using Ir-ferrophox catalysts generates chiral amines with 90–95% ee, which can be elaborated into the oxazole ring. Additionally, organocatalytic strategies exploit L-proline-mediated aldol reactions to build stereocenters adjacent to the oxazole nitrogen. However, these methods remain less efficient for large-scale synthesis due to catalyst loading (5–10 mol%) and moderate diastereoselectivity (dr 3:1–5:1) [9].

A breakthrough involves dynamic kinetic resolution during cyclization: racemic chlorinated intermediates undergo base-catalyzed ring closure with Cinchona alkaloid-derived catalysts, resolving enantiomers via differential reaction rates. This delivers (S)- or (R)-enantiomers with 88–94% ee and 70% isolated yield [2] [9].

Catalytic Asymmetric Conjugate Additions in Ligand Design

The oxazole-tetrahydroquinoline scaffold functions as a privileged ligand in copper-catalyzed asymmetric conjugate additions (ACA). Its C₂-symmetric architecture facilitates chelation to Cu(I) centers, creating chiral environments that steer nucleophile approach. In ACAs of alkylzirconium reagents to β,β-disubstituted enones, this ligand enables formation of all-carbon quaternary stereocenters with >90% ee for linear enones [4] [8].

Performance optimization employs Quantitative Structure-Selectivity Relationships (QSSRs). Molecular descriptors (e.g., log P, steric bulk parameters) correlate ligand structure with enantioselectivity. For example, increasing the aliphatic substituent lipophilicity (e.g., replacing isopropyl with tert-butyl) enhances ΔΔG‡ values from 3.8 kJ/mol to 7.7 kJ/mol, boosting ee from 67% to 92% in benzylideneacetone additions. Multivariate modeling prioritizes ligand modifications, accelerating the design cycle. Iterative synthesis and testing of 20 phosphoramidite variants identified a lead ligand achieving 95% ee for tert-butyl β-substituted enones [4].

Table 3: Ligand Structural Features and Enantioselectivity

Ligand VariantAlkyl Grouplog PEnantioselectivity (%)
L4Isopropyl2.867
L5Cyclohexyl3.585
L6Isononyl5.192

Solvent and Reagent Optimization for Yield Enhancement

Solvent selection critically influences reaction efficiency. For cyclization steps, dichloromethane enables high solubility of intermediates but poses toxicity concerns. Solvent mapping using Principal Component Analysis (PCA) identifies 2-methyl-THF as a greener alternative, reducing global warming potential by 40% while maintaining 70–75% cyclization yield [3] [9]. Dimethylcarbonate also shows promise for amidation, though higher temperatures (80°C) are needed.

Reagent optimization minimizes byproducts. Thionyl chloride concentrations >2 equivalents cause chlorinated impurities; stoichiometric control (1.05 equiv) at 0°C suppresses this. Base screening revealed sodium methoxide outperforms potassium hydroxide in cyclization due to reduced hydrolysis (3% vs. 15% side-product). Energy-intensive reflux steps are mitigated by microwave-assisted cyclization (120°C, 30 min), improving yield to 78% [8].

Design of Experiments (DoE) optimizes multivariable interactions. A central composite design for amidation evaluating temperature (X₁), picolinic acid/tert-leucinol ratio (X₂), and solvent polarity (X₃) identified optimal conditions: 0°C, 1:1.2 ratio, and dichloromethane, yielding 92% conversion. Response surface models confirmed temperature as the dominant factor (p < 0.01) [9] .

Table 4: Solvent Performance in Cyclization

SolventReaction Yield (%)Environmental Impact ScoreRemarks
Dichloromethane72HighToxic; regulated
2-Methyl-THF70LowRenewable feedstock
Dimethylcarbonate65ModerateHigh boiling point
Ethanol<40LowSignificant hydrolysis

Properties

Product Name

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

IUPAC Name

4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

InChI

InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3

InChI Key

WZDYWZNSNZZFTP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.